1-Acetyl-4-(N-propylamino)piperidine
Overview
Description
1-Acetyl-4-(N-propylamino)piperidine is a heterocyclic organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is also known by its IUPAC name, 1-[4-(propylamino)piperidin-1-yl]ethanone . This compound belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom.
Biochemical Analysis
Biochemical Properties
1-Acetyl-4-(N-propylamino)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of various signaling molecules, thereby modulating cellular responses . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport mechanisms ensure that the compound reaches its target sites within the cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with other biomolecules and its overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(N-propylamino)piperidine typically involves the reaction of piperidine with propylamine and acetic anhydride. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(N-propylamino)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1-(4-(propylamino)piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Acetyl-4-(N-propylamino)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(N-propylamino)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-4-(N-propylamino)piperidine can be compared with other piperidine derivatives, such as:
1-Acetyl-4-(N-methylamino)piperidine: Similar structure but with a methyl group instead of a propyl group.
1-Acetyl-4-(N-ethylamino)piperidine: Contains an ethyl group instead of a propyl group.
1-Acetyl-4-(N-butylamino)piperidine: Features a butyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their specific interactions and applications due to the variation in the alkyl group attached to the nitrogen atom.
Properties
IUPAC Name |
1-[4-(propylamino)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNHNPNHUQQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639925 | |
Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-20-1 | |
Record name | 1-[4-(Propylamino)-1-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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